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Compound of Interest

Compound Name: 2-Bromo-4,5-dimethylphenol

CAS No.: 22802-39-7

Cat. No.: B1295274

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 2-Bromo-4,5-dimethylphenol
using Infrared (IR) Spectroscopy and Mass Spectrometry (MS). It details the expected spectral

characteristics, outlines experimental protocols for sample analysis, and presents a logical

workflow for the spectroscopic evaluation of this compound.

Introduction
2-Bromo-4,5-dimethylphenol (C₈H₉BrO, MW: 201.06 g/mol ) is a substituted aromatic

compound with potential applications in chemical synthesis and drug discovery. Accurate

structural elucidation and purity assessment are paramount in these fields, making proficiency

in spectroscopic techniques such as IR and MS essential. This guide offers a detailed

examination of the key spectral features of 2-Bromo-4,5-dimethylphenol, providing a

foundational understanding for its identification and characterization.
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Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of 2-Bromo-4,5-dimethylphenol is characterized by absorptions

corresponding to its phenolic hydroxyl group, the aromatic ring, alkyl substituents, and the

carbon-bromine bond.

Predicted Infrared Absorption Data
The following table summarizes the expected characteristic infrared absorption bands for 2-
Bromo-4,5-dimethylphenol.
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Wavenumber
(cm⁻¹)

Bond Vibration Intensity Notes

3550 - 3200 O-H stretch (phenolic) Strong, Broad

The broadness of this

peak is due to

intermolecular

hydrogen bonding

between the phenol

molecules.

3100 - 3000 C-H stretch (aromatic) Medium

Characteristic of C-H

bonds on the benzene

ring.

2980 - 2850 C-H stretch (aliphatic) Medium

Arises from the C-H

bonds of the two

methyl groups

attached to the

aromatic ring.

1600 - 1450
C=C stretch (aromatic

ring)
Medium-Strong

A series of sharp

bands indicative of the

benzene ring.

~1200 C-O stretch (phenolic) Strong

This is a key

diagnostic peak for

phenolic compounds.

1100 - 1000 C-Br stretch Medium-Strong

The position of this

band can be

influenced by the

substitution pattern on

the aromatic ring.

900 - 675
C-H out-of-plane bend

(aromatic)
Strong

The specific pattern of

these bands can

sometimes provide

information about the

substitution pattern on

the aromatic ring.
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Experimental Protocol: KBr Pellet Method for Solid
Samples
Objective: To obtain a high-quality infrared spectrum of solid 2-Bromo-4,5-dimethylphenol.

Materials:

2-Bromo-4,5-dimethylphenol sample

Spectroscopic grade Potassium Bromide (KBr), dried

Agate mortar and pestle

Pellet press with die

FTIR spectrometer

Procedure:

Sample Preparation: In a dry agate mortar, grind 1-2 mg of 2-Bromo-4,5-dimethylphenol
into a fine powder.

Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar. The sample-to-KBr

ratio should be roughly 1:100.

Homogenization: Gently but thoroughly mix and grind the sample and KBr together until a

uniform, fine powder is obtained. Minimize grinding time to avoid excessive moisture

absorption by the KBr.

Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and

place it in a hydraulic press.

Pressing: Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or

translucent pellet.

Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample

holder of the FTIR spectrometer.
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Background Collection: Record a background spectrum using a pure KBr pellet.

Sample Analysis: Acquire the infrared spectrum of the sample pellet over the desired

wavenumber range (e.g., 4000-400 cm⁻¹). The final spectrum will be the ratio of the sample

spectrum to the background spectrum.

Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is invaluable for structural elucidation. For 2-Bromo-4,5-dimethylphenol,
electron ionization (EI) is a common technique that leads to the formation of a molecular ion

and various fragment ions.

Predicted Mass Spectrum Data
The mass spectrum of 2-Bromo-4,5-dimethylphenol will exhibit a characteristic isotopic

pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an

approximate 1:1 ratio).
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m/z (mass-to-charge ratio) Ion Notes

200/202 [M]⁺ (Molecular Ion)

The presence of two peaks of

nearly equal intensity,

separated by 2 m/z units, is a

definitive indicator of a single

bromine atom in the molecule.

[1]

185/187 [M - CH₃]⁺

Loss of a methyl group from

the molecular ion. The bromine

isotopic pattern will be

retained.

121 [M - Br]⁺

Loss of the bromine atom from

the molecular ion. This

fragment will not exhibit the

characteristic isotopic pattern.

This is often a prominent peak

in the spectrum.[1]

93 [M - Br - CO]⁺

Subsequent loss of a molecule

of carbon monoxide from the

[M - Br]⁺ fragment, a common

fragmentation pathway for

phenols.

77 [C₆H₅]⁺

Represents the phenyl cation,

a common fragment in the

mass spectra of aromatic

compounds.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS) with Electron Ionization (EI)
Objective: To obtain the mass spectrum of 2-Bromo-4,5-dimethylphenol and determine its

fragmentation pattern.

Instrumentation:
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Gas chromatograph (GC) with a suitable capillary column (e.g., a non-polar or medium-

polarity column like a DB-5ms).

Mass spectrometer (MS) with an electron ionization (EI) source.

Procedure:

Sample Preparation: Dissolve a small amount of 2-Bromo-4,5-dimethylphenol in a suitable

volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1

mg/mL.

GC Method:

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample

without degradation (e.g., 250 °C).

Carrier Gas: Use high-purity helium at a constant flow rate.

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a

higher temperature (e.g., 280 °C) at a controlled rate to ensure good separation.

Injection Volume: Inject 1 µL of the sample solution.

MS Method:

Ionization Mode: Electron Ionization (EI).

Electron Energy: Standard 70 eV.

Mass Range: Scan a range that includes the molecular weight of the compound and its

expected fragments (e.g., m/z 40-300).

Ion Source Temperature: Typically set around 230 °C.

Transfer Line Temperature: Set to a temperature that prevents condensation of the analyte

(e.g., 280 °C).
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Data Acquisition and Analysis: Acquire the mass spectra across the GC elution profile. The

mass spectrum corresponding to the chromatographic peak of 2-Bromo-4,5-
dimethylphenol should be extracted and analyzed for the molecular ion and fragmentation

pattern.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 2-Bromo-4,5-dimethylphenol.
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Sample Preparation

IR Analysis MS Analysis

Data Interpretation

Conclusion

2-Bromo-4,5-dimethylphenol Sample

Grind with KBr

Solid Sample

Dissolve in Solvent

For GC-MS

FTIR Spectrometer
(Acquire Spectrum)

GC-MS System
(EI, 70 eV)

IR Spectrum Data
(Transmittance vs. Wavenumber)

Identify Functional Groups:
- O-H (Phenolic)

- C-H (Aromatic/Aliphatic)
- C=C (Aromatic)
- C-O (Phenolic)

- C-Br

Mass Spectrum Data
(Abundance vs. m/z)

Analyze Fragmentation:
- Molecular Ion (M, M+2)

- Loss of CH3
- Loss of Br

- Subsequent Fragmentations

Structural Confirmation of
2-Bromo-4,5-dimethylphenol

Click to download full resolution via product page

Caption: Workflow for the IR and MS analysis of 2-Bromo-4,5-dimethylphenol.
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Conclusion
The combined application of Infrared Spectroscopy and Mass Spectrometry provides a robust

methodology for the unequivocal identification and structural characterization of 2-Bromo-4,5-
dimethylphenol. The characteristic broad O-H stretch and C-O stretch in the IR spectrum

confirm its phenolic nature, while the distinctive M/M+2 isotopic pattern in the mass spectrum

confirms the presence of a single bromine atom. A thorough understanding of the principles

and experimental protocols outlined in this guide will empower researchers to confidently

analyze this and structurally related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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